molecular formula C8H8BrN3O2 B15279747 3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B15279747
M. Wt: 258.07 g/mol
InChI Key: JQGDRYFBTOYRTM-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the reaction of 3-bromo-5-methoxypyridin-2-amine with 2-chloropropionitrile in the presence of potassium carbonate and dimethylformamide. The reaction is carried out at a temperature of 20-30°C for 8 hours, followed by the addition of diazabicycloundecene and heating to 50-60°C for 20 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Arylboronic acids and palladium catalysts are commonly used in these reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy substituents contribute to its reactivity and potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

IUPAC Name

3-bromo-6-methoxy-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H8BrN3O2/c1-4-6(14-2)8(13)11-7-5(9)3-10-12(4)7/h3H,1-2H3,(H,11,13)

InChI Key

JQGDRYFBTOYRTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=C(C=NN12)Br)OC

Origin of Product

United States

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